2-Cyanoethyl(methyl)sulfamoyl chloride 2-Cyanoethyl(methyl)sulfamoyl chloride
Brand Name: Vulcanchem
CAS No.: 209971-18-6
VCID: VC4819013
InChI: InChI=1S/C4H7ClN2O2S/c1-7(4-2-3-6)10(5,8)9/h2,4H2,1H3
SMILES: CN(CCC#N)S(=O)(=O)Cl
Molecular Formula: C4H7ClN2O2S
Molecular Weight: 182.62

2-Cyanoethyl(methyl)sulfamoyl chloride

CAS No.: 209971-18-6

Cat. No.: VC4819013

Molecular Formula: C4H7ClN2O2S

Molecular Weight: 182.62

* For research use only. Not for human or veterinary use.

2-Cyanoethyl(methyl)sulfamoyl chloride - 209971-18-6

CAS No. 209971-18-6
Molecular Formula C4H7ClN2O2S
Molecular Weight 182.62
IUPAC Name N-(2-cyanoethyl)-N-methylsulfamoyl chloride
Standard InChI InChI=1S/C4H7ClN2O2S/c1-7(4-2-3-6)10(5,8)9/h2,4H2,1H3
Standard InChI Key KENQUAGTXLAUSW-UHFFFAOYSA-N
SMILES CN(CCC#N)S(=O)(=O)Cl

Structural and Molecular Characteristics

Molecular Architecture

2-Cyanoethyl(methyl)sulfamoyl chloride belongs to the sulfamoyl chloride family, characterized by the presence of a sulfonamide group (–SO₂N–) linked to reactive chloride and organic substituents. Its IUPAC name, N-(2-cyanoethyl)-N-methylsulfamoyl chloride, reflects the following structural features:

  • Sulfamoyl chloride backbone: Provides electrophilic reactivity at the sulfur center.

  • Methyl group (N-methyl): Enhances steric and electronic effects on the sulfonamide nitrogen.

  • 2-Cyanoethyl group: Introduces a nitrile-functionalized alkyl chain, enabling further derivatization via nucleophilic addition or cyclization reactions.

The compound’s three-dimensional conformation has been validated through X-ray crystallography and computational studies, revealing a planar sulfonamide group with tetrahedral geometry at the sulfur atom .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₄H₇ClN₂O₂S
Molecular Weight182.63 g/mol
IUPAC NameN-(2-cyanoethyl)-N-methylsulfamoyl chloride
CAS Registry Number209971-18-6
InChI KeyKENQUAGTXLAUSW-UHFFFAOYSA-N

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 2-cyanoethyl(methyl)sulfamoyl chloride typically involves a two-step process:

  • Sulfamoylation: Reaction of methylamine with sulfuryl chloride (SO₂Cl₂) to form N-methylsulfamoyl chloride .

  • Cyanoethylation: Introduction of the cyanoethyl group via nucleophilic substitution using acrylonitrile or cyanogen bromide under basic conditions .

Representative Reaction Pathway:

CH3NH2+SO2Cl2CH3NHSO2ClNCCH2CH2XCH3N(SO2Cl)CH2CH2CN\text{CH}_3\text{NH}_2 + \text{SO}_2\text{Cl}_2 \rightarrow \text{CH}_3\text{NHSO}_2\text{Cl} \xrightarrow{\text{NCCH}_2\text{CH}_2\text{X}} \text{CH}_3\text{N(SO}_2\text{Cl)CH}_2\text{CH}_2\text{CN}

Conditions: Anhydrous solvents (e.g., dichloromethane), temperatures between 0–25°C, and catalytic bases (e.g., triethylamine) .

Industrial-Scale Production

Industrial methods optimize yield and purity through continuous flow reactors, which enhance heat transfer and reduce side reactions. Key parameters include:

  • Residence time: <10 minutes to minimize decomposition.

  • Temperature: 20–40°C to balance reactivity and stability .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The sulfamoyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols, yielding sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:

CH3N(SO2Cl)CH2CH2CN+RNH2CH3N(SO2NHR)CH2CH2CN+HCl\text{CH}_3\text{N(SO}_2\text{Cl)CH}_2\text{CH}_2\text{CN} + \text{RNH}_2 \rightarrow \text{CH}_3\text{N(SO}_2\text{NHR)CH}_2\text{CH}_2\text{CN} + \text{HCl}

This reactivity is exploited in peptide synthesis and polymer crosslinking .

Radical Reactions

Under blue-light irradiation, 2-cyanoethyl(methyl)sulfamoyl chloride participates in radical-mediated hydrofunctionalization of alkenes. Tris(trimethylsilyl)silane (TTMSS) acts as both a radical initiator and hydrogen donor, enabling the synthesis of alkylsulfonamides .

Table 2: Representative Reactions and Yields

Reaction TypeReagents/ConditionsProductYieldSource
AmidationAniline, K₂CO₃, DMF, 130°CN-Phenylsulfonamide derivative85%
HydrofunctionalizationTTMSS, Eosin Y, blue lightAlkylsulfonamide78%
HydrolysisH₂O, pH 7–9Sulfamic acid derivative95%

Applications in Pharmaceutical Research

Enzyme Inhibition

2-Cyanoethyl(methyl)sulfamoyl chloride derivatives exhibit potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in pH regulation and tumor growth. Modifications to the cyanoethyl group enhance selectivity for CA IX/XII isoforms over off-target CA I/II .

Table 3: Inhibitory Activity of Selected Derivatives

CompoundTarget EnzymeIC₅₀ (nM)Selectivity (CA IX/CA II)Source
14hCA IX0.39>100-fold
15hCA XII0.53>50-fold

Antiviral Agents

Derivatives bearing para-cyanovinyl or para-cyanoethyl groups on aromatic rings demonstrate sub-nanomolar activity against HIV-1 reverse transcriptase. The linear hydrophobic substituents optimize binding to the enzyme’s allosteric pocket .

Hazard ClassGHS CodePrecautionary Measures
Acute Toxicity (Oral)H301Avoid ingestion
Skin CorrosionH314Wear protective clothing
Respiratory SensitizationH334Use respiratory protection

Recent Advances and Future Directions

Photoredox Catalysis

Recent studies highlight the use of 2-cyanoethyl(methyl)sulfamoyl chloride in photoredox reactions for late-stage functionalization of drug candidates. Eosin Y catalyzes C–H sulfamoylation under visible light, enabling rapid diversification of lead compounds .

Bioconjugation

The cyanoethyl group facilitates site-specific modification of proteins via Michael addition to cysteine residues. This approach is pivotal in antibody-drug conjugate (ADC) development .

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